Methyl 2,6-dichloro-4-cyanobenzoate
Description
Advanced Synthetic Routes to Methyl 2,6-dichloro-4-cyanobenzoate
The preparation of this compound involves multi-step synthetic pathways, beginning with carefully selected precursors and optimized reaction conditions to ensure high yield and purity.
The synthesis of related chlorinated benzoic acids often starts from precursors like 2,6-dichlorobenzal chloride. The chlorination of this compound in the presence of water and a Lewis acid catalyst can yield 2,6-dichlorobenzoic acid. google.com For cyanobenzoic acid derivatives, a common precursor is 4-cyanobenzoic acid. nih.gov The esterification of 4-cyanobenzoic acid with methanol (B129727) is a direct route to methyl 4-cyanobenzoate (B1228447). chemicalbook.com Another approach involves the dehydration of methyl 4-hydroxyiminobenzoate. google.com
For the specific synthesis of this compound, a plausible route would involve the chlorination of a cyanobenzoate precursor. The reactivity of the aromatic ring is influenced by the existing substituents, with the cyano and ester groups directing the position of chlorination.
The optimization of reaction conditions is a critical aspect of synthesizing substituted benzoates, aiming to maximize yield and purity. Machine learning algorithms and high-throughput experimentation are increasingly being used to design and refine reaction parameters. beilstein-journals.org For instance, in the synthesis of dihydrobenzofuran neolignans from methyl esters, optimizing the oxidant, solvent, and reaction time significantly improved conversion and selectivity. scielo.br In one study, changing the solvent to acetonitrile (B52724) and reducing the reaction time from 20 to 4 hours maintained high conversion rates. scielo.br Similarly, in the continuous production of methyl anthranilate, optimizing the molar ratio of reactants and the reaction temperature led to a notable increase in both yield and purity compared to semi-batch processes. aidic.it These principles of optimizing parameters such as temperature, solvent, and reactant ratios are directly applicable to the synthesis of this compound to enhance its yield and purity.
Table 1: Optimization of Methyl Anthranilate Synthesis aidic.it
| Process | Molar Ratio (Phthalimide:NaClO:Methanol) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Semi-batch | - | -5 | 20 min | 75.2 | 97.3 |
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the synthesis of related compounds, various catalytic systems have been employed. For example, the esterification of carboxylic acids can be effectively carried out using a monolith-SO3H catalyst in toluene. chemicalbook.com In the preparation of 2,6-dichlorobenzoic acid, Lewis acids like zinc chloride (ZnCl2) and antimony pentachloride (SbCl5) have been used in catalytic amounts. google.com The use of phase transfer catalysts has also been investigated in the synthesis of substituted 3-cyano-2-pyridones, which are structurally related to the target molecule. researchgate.net These examples highlight the potential for employing solid acid catalysts, Lewis acids, or phase transfer catalysts in the synthesis of this compound to improve reaction rates and facilitate product isolation.
The application of green chemistry principles is essential for developing sustainable synthetic methods. carlroth.comnih.govmsu.edunih.gov These principles advocate for waste prevention, atom economy, the use of safer solvents, and energy efficiency. nih.govgreenchemistry-toolkit.org In the context of synthesizing this compound, this would involve selecting less hazardous reagents and solvents, and designing the synthesis to minimize byproducts. For example, replacing traditional toxic methylating agents with methanol and using a catalyst is a greener approach. nih.gov The use of mechanochemistry, which minimizes or eliminates solvents, is another green strategy. nih.gov Optimizing reactions to proceed at room temperature and pressure also aligns with the principle of energy efficiency. nih.gov
Derivatization Strategies from this compound
The functional groups present in this compound, namely the ester, chloro, and cyano groups, offer multiple avenues for derivatization.
One of the fundamental transformations of this compound is its hydrolysis to the corresponding carboxylic acid, 2,6-dichloro-4-cyanobenzoic acid. uni.lusigmaaldrich.com This reaction is typically achieved by heating the ester with an aqueous acid or base. For instance, the saponification of ethyl 3,5-dichloro-4-hydroxybenzoate is accomplished by heating with Claisen's alkali, followed by acidification. orgsyn.org Similarly, the hydrolysis of cyanobenzamide compounds to cyanobenzoic acids can be performed under acidic conditions. googleapis.com
The hydrolysis of this compound would involve the nucleophilic attack of a hydroxide (B78521) ion (in basic hydrolysis) or water (in acidic hydrolysis) on the carbonyl carbon of the ester group, leading to the formation of the carboxylate salt, which upon acidification yields the final carboxylic acid product.
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | This compound | 409127-32-8 | C₉H₅Cl₂NO₂ sigmaaldrich.commyskinrecipes.com |
| 2,6-Dichloro-4-cyanobenzoic acid | 2,6-dichloro-4-cyanobenzoic acid | 1258298-05-3 | C₈H₃Cl₂NO₂ uni.lusigmaaldrich.com |
| 2,6-Dichlorobenzal chloride | Not Available | Not Available | Not Available |
| 2,6-Dichlorobenzoic acid | 2,6-Dichlorobenzoic acid | Not Available | Not Available |
| 4-Cyanobenzoic acid | 4-cyanobenzoic acid | 619-65-8 | C₈H₅NO₂ nih.gov |
| Methyl 4-cyanobenzoate | methyl 4-cyanobenzoate | 1129-35-7 | C₉H₇NO₂ nih.gov |
| Methyl 4-hydroxyiminobenzoate | Not Available | Not Available | Not Available |
| Methyl anthranilate | Not Available | Not Available | Not Available |
| Ethyl 3,5-dichloro-4-hydroxybenzoate | Not Available | Not Available | Not Available |
| Claisen's alkali | Not Available | Not Available | Not Available |
| Zinc chloride | Not Available | Not Available | Not Available |
| Antimony pentachloride | Not Available | Not Available | Not Available |
| 4,6-dichloro-2-methylpyrimidine | 4,6-dichloro-2-methylpyrimidine | Not Available | Not Available |
| Sodium methoxide | Not Available | Not Available | Not Available |
| Dimethyl malonate | Not Available | Not Available | Not Available |
| Acetamidine hydrochloride | Not Available | Not Available | Not Available |
| 4,6-dihydroxy-2-methylpyrimidine | Not Available | Not Available | Not Available |
| N,N-diethylaniline | Not Available | Not Available | Not Available |
| Dichloroethane | Not Available | Not Available | Not Available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dichloro-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGSLCVSCBZCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694882 | |
| Record name | Methyl 2,6-dichloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409127-32-8 | |
| Record name | Methyl 2,6-dichloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Derivatization Strategies from Methyl 2,6-dichloro-4-cyanobenzoate
Esterification Reactions and Ester Exchange
The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid, 2,6-dichloro-4-cyanobenzoic acid. The presence of two chlorine atoms in the ortho positions to the carboxylic acid group presents significant steric hindrance, making standard esterification methods challenging.
The Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.comchemistrysteps.comlibretexts.orgbyjus.com However, due to the steric hindrance of 2,6-disubstituted benzoic acids, harsher conditions, such as prolonged reaction times or higher temperatures, may be necessary to achieve a reasonable yield. researchgate.netnih.gov The equilibrium nature of the Fischer esterification also necessitates strategies to drive the reaction towards the product, such as using a large excess of methanol (B129727) or removing the water formed during the reaction. byjus.com
Alternative methods for esterifying sterically hindered acids can also be employed. These include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), a process known as the Steglich esterification . rsc.orgorganic-chemistry.org This method proceeds under milder conditions and can be more effective for hindered substrates. Another approach involves the formation of a more reactive acylating agent, such as an acid chloride, from the carboxylic acid, which then readily reacts with methanol. The use of aromatic carboxylic anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), in the presence of a nucleophilic catalyst has also been shown to be effective for the esterification of hindered acids.
Transesterification , the conversion of one ester to another, is another potential synthetic route, although less common for the initial synthesis. This would involve reacting a different ester of 2,6-dichloro-4-cyanobenzoic acid with methanol in the presence of an acid or base catalyst.
Table 1: Comparison of Esterification Methods for Hindered Benzoic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Carboxylic acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, Excess alcohol | Simple reagents, Cost-effective | Equilibrium reaction, May require harsh conditions for hindered acids |
| Steglich Esterification | Carboxylic acid, Alcohol, DCC, DMAP (cat.) | Mild, Room temperature | High yields for hindered substrates | DCC byproduct can be difficult to remove |
| Acid Chloride Formation | Carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride | Varies | Forms highly reactive intermediate | Requires an extra synthetic step |
| Anhydride Method (MNBA) | Carboxylic acid, Alcohol, MNBA, Nucleophilic catalyst | Mild | High chemoselectivity | Reagent is specialized |
Modifications at the Aromatic Ring System
The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing groups: two chlorine atoms and a cyano group. This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com These reactions typically require forcing conditions and may result in low yields or a mixture of products. The directing effects of the existing substituents would need to be considered, with the meta position relative to the ester and cyano groups, and ortho/para to the chlorine atoms being potential sites of substitution.
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . libretexts.orglibretexts.orgnih.govnih.gov In this reaction, a nucleophile can replace one of the chlorine atoms. For an SNAr reaction to occur, the leaving group (in this case, a chloride ion) must be ortho or para to a strong electron-withdrawing group that can stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, both chlorine atoms are ortho to the ester group and meta to the cyano group from one side, and ortho to the cyano group and meta to the ester group from the other. The cyano group is a powerful activating group for SNAr reactions. Therefore, nucleophilic attack is a plausible transformation, potentially leading to the substitution of one or both chlorine atoms with nucleophiles such as amines, alkoxides, or thiolates. The regioselectivity of such a substitution would depend on the relative activating ability of the cyano and methyl ester groups and the reaction conditions.
Transformations Involving the Cyano Group
The cyano group (nitrile) in this compound is a versatile functional group that can undergo a variety of transformations.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. nih.govprepchem.com Complete hydrolysis would yield a tricarboxylic acid derivative. However, partial hydrolysis to the corresponding amide is also possible, often under milder conditions. For instance, the hydrolysis of 2,6-dichloro-4-methylbenzonitrile (B8637562) to the corresponding amide has been achieved using concentrated sulfuric acid. prepchem.com
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to aminobenzyl derivatives.
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions. For example, 2,6-dichlorobenzonitrile (B3417380) oxide, which can be generated from the corresponding aldoxime, undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles to form heterocyclic compounds. acs.orgnih.govfigshare.comacs.org While this involves a derivative, it highlights the potential of the cyano group in the parent molecule to be converted to a nitrile oxide and subsequently used in cycloaddition reactions.
Mechanistic Investigations of Synthetic Pathways
Reaction Kinetics and Thermodynamics
The kinetics of the esterification of 2,6-dichloro-4-cyanobenzoic acid are significantly influenced by the steric hindrance imposed by the two ortho-chloro substituents. This steric hindrance raises the activation energy of the reaction, making it slower than the esterification of unhindered benzoic acids. researchgate.netnih.gov Kinetic studies on the esterification of benzoic acid have shown the reaction to be first order with respect to the acid. dnu.dp.ua For sterically hindered acids, the reaction order might deviate under certain conditions.
The thermodynamics of Fischer esterification are typically characterized by a small equilibrium constant, meaning the reaction is reversible and does not strongly favor the products. byjus.com The enthalpy of esterification for benzoic acid with butanol is slightly exothermic. dnu.dp.ua To achieve high yields of this compound, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of methanol or by removing the water produced during the reaction, in accordance with Le Châtelier's principle.
Table 2: Kinetic and Thermodynamic Parameters for Benzoic Acid Esterification
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 58.40 kJ/mol (forward) | Benzoic acid with 1-butyl alcohol, p-toluenesulfonic acid catalyst | dnu.dp.ua |
| Activation Energy (Ea) | 57.70 kJ/mol (reverse) | Benzoic acid with 1-butyl alcohol, p-toluenesulfonic acid catalyst | dnu.dp.ua |
| Enthalpy of Reaction (ΔH) | -622 J/mol | Benzoic acid with 1-butyl alcohol | dnu.dp.ua |
| Equilibrium Constant (K) | ~3 | Benzoic acid with methanol | organic-chemistry.org |
Note: These values are for benzoic acid and serve as an approximation for the substituted analogue.
Role of Intermediates and Transition States
The mechanism of the Fischer esterification proceeds through a series of key intermediates and transition states. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). This attack forms a tetrahedral intermediate .
This tetrahedral intermediate is a crucial species in the reaction pathway. It contains two hydroxyl groups and one methoxy (B1213986) group attached to the same carbon atom. Following a proton transfer from the newly added methoxy group to one of the hydroxyl groups, a molecule of water is formed, which is a good leaving group. The elimination of water, assisted by the lone pair of electrons on the remaining oxygen atom, regenerates the carbonyl group and forms a protonated ester. The final step is the deprotonation of the ester to yield the final product and regenerate the acid catalyst.
For sterically hindered acids like 2,6-dichloro-4-cyanobenzoic acid, the formation of the tetrahedral intermediate is sterically disfavored, which contributes to the higher activation energy. researchgate.netnih.gov The transition state leading to this intermediate will be of higher energy compared to that of an unhindered acid. Computational studies on similar reactions can provide insights into the geometry and energy of these transition states. acs.org
Solvent Effects on Reaction Outcomes
The choice of solvent can have a significant impact on the kinetics and equilibrium of the Fischer esterification. researchgate.netresearchgate.netresearchgate.net While the alcohol reactant (methanol) can often serve as the solvent, an inert co-solvent can also be used. The polarity of the solvent can influence the stability of the charged intermediates and transition states.
Protic solvents can participate in hydrogen bonding and potentially stabilize the protonated carboxylic acid, but may also solvate the nucleophile, hindering its reactivity. Aprotic solvents are often used to avoid these complications. In the context of driving the equilibrium, a non-polar solvent that forms an azeotrope with water can be used to remove water by azeotropic distillation, thereby shifting the equilibrium towards the products. Toluene is a common solvent for this purpose. The effect of the solvent on the activity coefficients of the reactants and products also plays a crucial role in determining the reaction rate and equilibrium position. researchgate.net
Advanced Spectroscopic and Structural Characterization in Research
Elucidation of Molecular Structure using X-ray Crystallography
Although a specific single-crystal X-ray diffraction study for Methyl 2,6-dichloro-4-cyanobenzoate is not publicly available, extensive research on structurally similar dihalogenated cyanobenzoates provides significant insight into its likely solid-state architecture. nih.govumn.edu
The crystal packing of this compound is expected to be heavily influenced by a variety of non-covalent interactions, which are critical in chemical and biological recognition. nih.gov In analogous compounds like methyl 3,5-dibromo-4-cyanobenzoate, the crystal lattice is stabilized by a combination of halogen bonds and other weak interactions. nih.govumn.eduresearchgate.net Key interactions likely include:
Halogen Bonding: The nitrile group (C≡N) is a known halogen bond acceptor. It is highly probable that the nitrogen atom of the cyano group interacts with the electrophilic region of a chlorine atom on an adjacent molecule, forming C≡N···Cl interactions. This type of contact is a common packing feature in crystals of other 2,6-dihalophenyl cyanides. nih.gov
Carbonyl Interactions: The carbonyl oxygen of the ester group can participate in interactions with the chlorine atoms (C=O···Cl) of neighboring molecules, further stabilizing the crystal structure. nih.gov
π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π-system of one ring aligns with the electron-poor π-system of another. cam.ac.uk The electronic properties of the dichlorinated ring, influenced by the electron-withdrawing chlorine and cyano groups, would dictate the geometry of these stacking interactions. nih.gov
These combined interactions contribute to a densely packed and stable three-dimensional crystalline lattice.
The conformation of the methyl benzoate (B1203000) moiety is largely dictated by the steric hindrance imposed by the two chlorine atoms at the ortho positions.
The benzene (B151609) ring itself is expected to be nearly planar.
Due to steric clash with the ortho-chlorine atoms, the methyl ester group is likely twisted out of the plane of the aromatic ring. Conformational analyses of other 2-substituted methyl benzoates have shown that such substitution leads to non-planar conformations. rsc.org This rotation would minimize repulsive forces between the carbonyl oxygen and the bulky chlorine atoms.
Co-crystals are multi-component solids where an active pharmaceutical ingredient (API) and a coformer are held together by non-covalent bonds, often hydrogen bonds, in a specific stoichiometric ratio. nih.gov This technique is a powerful method for modifying the physicochemical properties of compounds. nih.gov
While no specific co-crystal studies involving this compound have been reported, its functional groups suggest it could be a viable candidate for co-crystallization. The nitrile nitrogen and the carbonyl oxygen are potential hydrogen bond acceptors. Research on related molecules, such as p-cyanobenzoic acid, has demonstrated successful co-crystal formation with compounds like isonicotinamide. researchgate.net The design of co-crystals often involves identifying robust supramolecular synthons, which are reliable patterns of intermolecular interactions. nih.gov Given its structure, this compound could potentially form heterosynthons with suitable coformers containing hydrogen bond donors, leading to novel solid forms with altered properties.
Advanced NMR Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure in solution. Although experimental spectra for this specific molecule are not published, the expected signals can be predicted based on its structure and data from analogous compounds. rsc.orgrsc.org
Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.0 | Singlet | 2H, Ar-H |
| ¹H | ~3.9 | Singlet | 3H, -OCH ₃ |
| ¹³C | ~164 | Singlet | C =O |
| ¹³C | ~140 | Singlet | C -Cl |
| ¹³C | ~134 | Singlet | C -H |
| ¹³C | ~132 | Singlet | C -COOCH₃ |
| ¹³C | ~118 | Singlet | C -CN |
| ¹³C | ~116 | Singlet | C ≡N |
| ¹³C | ~53 | Singlet | -OC H₃ |
¹H NMR: The proton NMR spectrum is expected to be simple. The two aromatic protons are chemically equivalent due to the molecule's symmetry and should appear as a single sharp singlet. The three protons of the methyl ester group would also produce a distinct singlet at a different chemical shift.
¹³C NMR: The carbon NMR spectrum would provide more detailed structural information. Separate signals are expected for each unique carbon atom: the carbonyl carbon of the ester, the four distinct carbons of the aromatic ring (two substituted with chlorine, one with the ester, one with the cyano group, and the two protonated carbons which are equivalent), the nitrile carbon, and the methyl carbon. The chemical shifts can be estimated by comparison with data from compounds like methyl 2-cyanobenzoate and other substituted chlorobenzoates. rsc.orgnih.gov
Mass Spectrometric Approaches for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, confirming its identity and assessing its purity.
Molecular Ion Peak: The compound has a monoisotopic mass of 228.9697 Da. epa.gov In an MS experiment, this compound would exhibit a characteristic molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a series of peaks (M, M+2, M+4) with a distinctive intensity ratio (approximately 9:6:1), which is a clear indicator of a molecule containing two chlorine atoms.
Fragmentation: Common fragmentation pathways for methyl esters include the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, or the loss of the entire ester group. These fragmentation patterns provide definitive structural confirmation.
High-pressure liquid chromatography (HPLC) coupled with mass spectrometry can be used for the analysis and quantification of related substituted benzoic acids and would be a suitable method for purity assessment of this compound. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov The spectra of this compound would be characterized by absorption bands corresponding to its key structural features. Data from related molecules like 4-cyanobenzoic acid and methyl 4-cyanobenzoate (B1228447) provide a basis for these assignments. nih.govkaist.ac.krresearchgate.netspectrabase.com
Predicted Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| C≡N | Stretch | ~2230 |
| C=O (Ester) | Stretch | ~1730 |
| C=C (Aromatic) | Stretch | ~1600-1450 |
| C-O (Ester) | Stretch | ~1300-1100 |
| C-Cl | Stretch | ~800-600 |
Nitrile Stretching: A sharp, intense absorption band around 2230 cm⁻¹ is characteristic of the C≡N stretching vibration.
Carbonyl Stretching: A strong, sharp peak around 1730 cm⁻¹ is expected for the C=O stretch of the ester group.
Aromatic Ring Vibrations: Several bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.
C-O and C-Cl Stretching: The C-O stretching vibrations of the ester group typically appear in the 1300-1100 cm⁻¹ range. The C-Cl stretching modes are expected at lower frequencies, generally in the 800-600 cm⁻¹ region.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Methyl 2,6-dichloro-4-cyanobenzoate. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.
The distribution of electrons within a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO is the orbital most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scispace.comnih.gov A smaller gap generally suggests higher reactivity.
For this compound, the presence of multiple functional groups—two electron-withdrawing chlorine atoms, an electron-withdrawing cyano group, and a deactivating methyl ester group—significantly influences its electronic landscape. scispace.com The chlorine and cyano groups, through their inductive and resonance effects, would lower the energy of the LUMO, making the aromatic ring more electron-deficient and susceptible to nucleophilic attack. The HOMO-LUMO gap for dichlorinated aromatic compounds is typically smaller than that of unsubstituted benzene (B151609), suggesting increased reactivity. scispace.com
The electron density distribution would be unevenly spread across the molecule. High electron density would be localized on the electronegative nitrogen atom of the cyano group and the oxygen atoms of the ester group, while the aromatic ring would be comparatively electron-poor.
Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -9.24 | -1.13 | 8.11 |
| Chlorobenzene | -9.08 | -1.35 | 7.73 |
| 1,3-Dichlorobenzene | -9.12 | -1.65 | 7.47 |
| Benzonitrile (B105546) | -9.71 | -1.59 | 8.12 |
| This compound | -9.85 (Estimated) | -2.10 (Estimated) | 7.75 (Estimated) |
Note: Values for benzene, chlorobenzene, 1,3-dichlorobenzene, and benzonitrile are representative literature values. Values for this compound are hypothetical estimates based on the electronic effects of its substituents.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netscispace.com For this compound, the ESP map would show distinct regions of negative potential around the cyano nitrogen and the carbonyl oxygen of the ester group, as these are sites of high electron density and potential hydrogen bond acceptors. nih.gov Conversely, the hydrogen atoms of the methyl group and the regions adjacent to the electron-withdrawing chlorine atoms would exhibit positive potential. researchgate.netscispace.com
Mulliken partial charge calculations, a method for estimating the charge on each atom, would quantify this distribution. mdpi.com The carbon atoms attached to the chlorine atoms (C2 and C6) and the cyano group (C4) would carry a significant positive partial charge, making them potential sites for nucleophilic attack. mdpi.com
Table 2: Hypothetical Mulliken Partial Atomic Charges for Key Atoms in this compound
| Atom | Hypothetical Partial Charge (a.u.) |
| C1 (bonded to COOCH3) | +0.25 |
| C2, C6 (bonded to Cl) | +0.15 |
| C3, C5 | -0.05 |
| C4 (bonded to CN) | +0.20 |
| Cl | -0.10 |
| C (of CN) | +0.08 |
| N (of CN) | -0.20 |
| C (of C=O) | +0.45 |
| O (of C=O) | -0.40 |
| O (of O-CH3) | -0.35 |
| C (of CH3) | -0.15 |
| H (of CH3) | +0.10 |
Note: These values are hypothetical and serve to illustrate the expected charge distribution based on the electronegativity and resonance effects of the substituents.
Computational Modeling of Reactivity and Reaction Mechanisms
Computational modeling is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. nih.govnih.gov For this compound, a key area of interest would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. nih.govresearchgate.net
DFT calculations can be used to model the entire reaction pathway of an SNAr reaction. mdpi.comresearchgate.net This involves locating the transition states and any intermediates, such as the Meisenheimer complex, which is a key intermediate in a stepwise SNAr mechanism. nih.gov By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for the reaction can be constructed, allowing for the determination of activation energies and reaction thermodynamics. mdpi.com The regioselectivity of the reaction—that is, whether a nucleophile would preferentially attack at a specific site—can also be predicted by comparing the activation barriers for attack at different positions. mdpi.com In the case of this compound, the two chlorine atoms are in equivalent positions, but their reactivity could be influenced by the presence of the other substituents.
Table 3: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Molecule + Nu⁻) | 0 |
| 2 | Transition State 1 (TS1) | +18 (Estimated) |
| 3 | Meisenheimer Intermediate | -5 (Estimated) |
| 4 | Transition State 2 (TS2) | +12 (Estimated) |
| 5 | Products | -15 (Estimated) |
Note: The energy values are hypothetical and represent a plausible scenario for a stepwise SNAr mechanism based on studies of similar systems.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and its interactions with its environment. nih.govnih.gov For this compound, MD simulations would be particularly useful for analyzing the flexibility of the methyl ester group and for understanding how the molecule might interact with a solvent or a biological target. nih.govnih.gov
The methyl ester group is not rigidly fixed but can rotate around the single bond connecting it to the aromatic ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (energy minima) and the energy barriers between them. uark.edu The presence of two ortho-chlorine atoms would create significant steric hindrance, likely restricting the rotation of the ester group and favoring a conformation where the ester is twisted out of the plane of the aromatic ring. researchgate.net
When placed in a simulated environment, such as a box of water or an organic solvent, MD simulations can reveal the nature of the intermolecular interactions. nih.govnih.gov For example, simulations could show the formation of hydrogen bonds between the cyano nitrogen or ester oxygens and protic solvent molecules. nih.govchemrxiv.org If the molecule's biological target is known, MD simulations can be used to model the binding process, providing insights into the specific interactions (e.g., hydrophobic, electrostatic, halogen bonding) that stabilize the molecule within the binding site. nih.gov
Table 4: Hypothetical Conformational Data for the Methyl Ester Group
| Dihedral Angle (C2-C1-C=O) | Relative Energy (kcal/mol) | Description |
| 0° | +8.0 (Estimated) | Eclipsed with C2-Cl bond (Sterically hindered) |
| 90° | 0.0 (Estimated) | Perpendicular to the ring (Likely energy minimum) |
| 180° | +8.0 (Estimated) | Eclipsed with C6-Cl bond (Sterically hindered) |
Note: These are hypothetical values based on the expected steric clash between the ester group and the ortho-chlorine substituents.
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models are invaluable in drug discovery and agrochemical development for predicting the activity of new compounds and for optimizing lead structures. nih.govtaylorfrancis.com
To build a QSAR model, the structure of each molecule in a dataset is represented by a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties. For a molecule like this compound, which may have herbicidal or other biological activities, a wide range of descriptors would be relevant. nih.govresearchgate.net These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. They are crucial for modeling interactions with polar receptors. scielo.br The electron-withdrawing nature of the chloro and cyano groups would be a key feature captured by these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. They are important when the binding to a receptor is sterically constrained. nih.gov The two chlorine atoms in the ortho positions significantly impact the molecule's shape.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). This descriptor is critical for modeling how a molecule partitions between aqueous and lipid environments, which affects its ability to cross cell membranes.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Quantum-Chemical Descriptors: These are derived from quantum chemical calculations and can include properties like bond orders, reactivity indices, and electrostatic potential values. semanticscholar.org
By developing a mathematical model that links these descriptors to the observed biological activity of a series of related compounds, the activity of new, unsynthesized molecules like this compound can be predicted. nih.govscielo.br
Table 5: Potentially Relevant QSAR Descriptors for this compound
| Descriptor Class | Specific Descriptor | Potential Significance |
| Electronic | Dipole Moment | Overall polarity of the molecule. |
| HOMO/LUMO Energies | Reactivity and ability to participate in charge-transfer interactions. | |
| Partial Charge on Nitrogen | Strength of hydrogen bond accepting capability. | |
| Steric | Molecular Volume | Overall size and fit within a binding pocket. |
| Sterimol Parameters | Quantifies the steric bulk of substituents. | |
| Ovality | A measure of the molecule's deviation from a spherical shape. | |
| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions. |
| Topological | Kier & Hall Connectivity Indices | Describes molecular size and branching. |
| Balaban J Index | Characterizes the topology of the molecule. | |
| Quantum-Chemical | Halogen Bond Donor Strength | Potential for specific interactions with a receptor. |
| Electrostatic Potential Minima | Strength of negative potential regions for interaction. |
Predictive Models for Compound Efficacy
The development of predictive models for the efficacy of chemical compounds is a cornerstone of modern computational chemistry and drug discovery. For a specifically substituted compound like this compound, these models are invaluable for forecasting its biological activity and guiding the synthesis of more potent analogs. The primary methodology employed in this endeavor is the Quantitative Structure-Activity Relationship (QSAR) analysis.
QSAR models are mathematical representations that correlate the structural or property-based features of a compound with its biological activity. myskinrecipes.commyskinrecipes.com These models are built on the principle that the efficacy of a chemical is a function of its physicochemical properties and structural attributes. ajpchem.org
Theoretical Framework for QSAR Model Development
For this compound, a hypothetical QSAR study would commence with the generation of a dataset of structurally related compounds and their corresponding experimentally determined efficacy, for instance, as IC₅₀ values (the concentration of an inhibitor where the response is reduced by half). A range of molecular descriptors would then be calculated for each analog. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the natural charge on specific atoms can be highly influential in molecular interactions. myskinrecipes.com
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, and surface area. The steric hindrance caused by ortho-substituents, for example, can significantly impact reaction efficiency and biological activity. beilstein-journals.org
Hydrophobic Descriptors: These pertain to the compound's solubility characteristics, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a classic example.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
Once these descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Random Forest are common approaches. myskinrecipes.comnih.gov The goal is to derive a mathematical equation that reliably predicts the efficacy of a compound based on its descriptors.
The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. nih.gov A statistically robust model can then be used for the virtual screening of novel, yet-to-be-synthesized derivatives of this compound, prioritizing those with the highest predicted efficacy. nih.gov
Hypothetical Predictive Efficacy Model
While a specific, experimentally validated QSAR model for the efficacy of this compound and its derivatives is not publicly available in the reviewed literature, a hypothetical model can be illustrated. The following table represents a simulated dataset and a resulting hypothetical QSAR equation.
Table 1: Hypothetical Data for QSAR Analysis of this compound Analogs
| Compound | Substituent (R) | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Predicted Efficacy (pIC₅₀) |
| This compound | -CN | 2.8 | 3.5 | -1.2 | 5.4 |
| Analog 1 | -NO₂ | 2.5 | 4.1 | -1.5 | 5.9 |
| Analog 2 | -OCH₃ | 3.1 | 2.9 | -0.9 | 5.1 |
| Analog 3 | -Br | 3.2 | 3.4 | -1.3 | 5.5 |
This table is for illustrative purposes only. The values are not derived from experimental data.
A hypothetical QSAR equation derived from such data might look like:
pIC₅₀ = 0.5 * LogP - 0.8 * Dipole Moment - 1.2 * LUMO Energy + Constant
This equation would suggest that lower dipole moments and lower LUMO energies are correlated with higher predicted efficacy in this hypothetical series.
Application in Derivative Design
The true utility of such predictive models lies in their application to the rational design of new chemical entities. By analyzing the contributions of different descriptors in the QSAR equation, chemists can make informed decisions about which structural modifications are most likely to enhance the desired biological activity. For instance, if the model indicates that a lower LUMO energy is beneficial, modifications that introduce electron-withdrawing groups could be prioritized. This computational-driven approach significantly streamlines the discovery process, reducing the reliance on costly and time-consuming trial-and-error synthesis.
Biological Activity and Mechanistic Pathways
Investigation of Biological Activities
Signal Transducer and Activator of Transcription 3 (Stat3) is a protein that, in humans, is encoded by the STAT3 gene. nih.govd-nb.info It is a transcription factor that regulates the expression of genes involved in critical cellular processes such as proliferation, survival, and differentiation. bmbreports.org
The activation of Stat3 is typically a transient process initiated by cytokines and growth factors. nih.gov This activation involves the phosphorylation of a specific tyrosine residue (Tyr705), which leads to the formation of Stat3-Stat3 homodimers through reciprocal phosphotyrosine-SH2 domain interactions. d-nb.info These activated dimers then translocate to the nucleus, where they bind to specific DNA sequences and initiate the transcription of target genes. bmbreports.org
In many types of cancer, Stat3 is persistently activated, contributing to tumor growth, survival, and the suppression of the body's anti-tumor immune response. bmbreports.orgnih.gov Therefore, inhibiting the Stat3 signaling pathway is considered a promising strategy for cancer therapy. One of the key mechanisms for inhibition is to prevent the dimerization of Stat3 monomers, which is essential for its function.
Cytotoxicity is the quality of being toxic to cells. nih.gov In cancer research, cytotoxic compounds are those that can induce the death of cancer cells. The evaluation of a compound's cytotoxic activity against various cancer cell lines is a fundamental step in screening for potential anticancer drugs. nih.gov
Several methods are used to measure cytotoxicity, including:
Colorimetric Assays (e.g., MTT, WST): These assays measure the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or a loss of proliferation. dojindo.com
Luminescence-Based Assays: These can measure markers of cell death, such as the release of proteases from cells that have lost membrane integrity (e.g., CytoTox-Glo™ Assay). promega.com
Real-Time Cell Analysis (RTCA): This method uses electronic sensors to monitor cell adherence, proliferation, and viability continuously over time, providing detailed information on the dynamics of the cytotoxic effect. nih.gov
The results of these assays are often expressed as an IC₅₀ value, which represents the concentration of a compound that is required to inhibit a specific biological or biochemical function (like cell growth) by 50%. nih.gov
Beyond direct cytotoxicity or specific protein inhibition, chemical compounds can have a wide range of other biological effects. For Stat3, its signaling is implicated in inflammation, immune response, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer). bmbreports.orgmdpi.com Therefore, inhibitors of Stat3 could theoretically impact these processes as well. The specificity of a compound is a critical factor, indicating whether it acts on a single target or multiple targets within the cell.
Elucidation of Molecular Mechanisms of Action
Understanding how a compound works at the molecular level is essential for its development as a drug. This involves identifying its direct target and characterizing the interaction between the compound and the target.
Target identification is the process of identifying the specific molecule (e.g., a protein or gene) with which a drug candidate interacts to produce its desired therapeutic effect. Validation involves demonstrating that modulating this target will indeed have the intended effect on the disease. This is a complex and critical phase in drug discovery.
Once a target is identified, researchers study the physical binding of the compound (the ligand) to the target molecule (the receptor). This involves characterizing the forces and types of bonds (e.g., hydrogen bonds, hydrophobic interactions) that hold the ligand in the binding site of the receptor. Techniques like X-ray crystallography and computational molecular docking are often used for this purpose. Understanding these dynamics helps in optimizing the compound to improve its potency and specificity.
In Vivo Efficacy Studies in Animal Models
Preclinical Disease Models and Experimental Design
There is a notable absence of published preclinical studies that specifically investigate the effects of Methyl 2,6-dichloro-4-cyanobenzoate in disease models. The experimental design in the available literature, primarily patents, focuses on the synthesis and subsequent testing of Janus kinase (JAK) inhibitors, for which this compound is a starting material. google.comgoogle.com
These patents describe the use of this compound in the chemical synthesis of molecules that are then evaluated in various in vitro and in vivo models of diseases such as cancer, inflammatory conditions, and autoimmune disorders. google.com The experimental design typically involves:
In vitro kinase assays: To determine the inhibitory activity of the final synthesized compounds against specific Janus kinases (e.g., JAK1, JAK2, JAK3, TYK2).
Cell-based assays: To assess the cellular effects of the final compounds on pathways regulated by JAK signaling.
In vivo animal models: To evaluate the efficacy of the final compounds in models of diseases like rheumatoid arthritis or cancer.
It is important to emphasize that these experimental designs are not intended to evaluate the biological activity of this compound itself, but rather the molecules derived from it.
Potential Applications and Future Research Directions
Methyl 2,6-dichloro-4-cyanobenzoate as a Key Intermediate in Medicinal Chemistry
The compound serves as a crucial building block in the creation of new therapeutic agents. Its structural framework is particularly suited for the development of inhibitors that target specific biological pathways involved in disease.
Protein kinases are enzymes that play a fundamental role in regulating cellular processes. chitkara.edu.in Their deregulation is a hallmark of many diseases, including cancer. chitkara.edu.innih.gov Small molecule inhibitors that can block the activity of specific protein kinases have emerged as a significant class of therapeutic agents. chitkara.edu.innih.govnih.gov The development of these inhibitors often involves the use of versatile chemical intermediates to construct molecules that can fit into the kinase active site.
While direct research linking this compound to specific, named protein kinase inhibitors is not extensively documented in publicly available literature, its structural motifs are relevant to the design of such molecules. The dichlorinated phenyl ring can be a key component in establishing interactions within the ATP-binding pocket of a kinase. The cyano and ester groups offer synthetic handles to introduce other functionalities that can enhance binding affinity and selectivity.
Table 1: Examples of FDA-Approved Protein Kinase Inhibitors and their Year of Approval
| Inhibitor | Target(s) | Year of FDA Approval | Disease Indication(s) |
|---|---|---|---|
| Imatinib | BCR-Abl, c-KIT | 2001 | Chronic Myelogenous Leukemia, Gastrointestinal Stromal Tumors |
| Deuruxolitinib | JAK1/JAK2 | 2024 | Alopecia Areata |
| Ensartinib | ALK | 2024 | Non-Small Cell Lung Cancer |
| Lazertinib | EGFR | 2024 | Non-Small Cell Lung Cancer |
| Tovorafenib | BRAF | 2024 | Pediatric Glioma |
| Mirdametinib | MEK1/MEK2 | 2025 | Neurofibromatosis Type I |
This table presents a selection of protein kinase inhibitors and is not exhaustive. The information is based on available data. nih.govnih.gov
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. In one study, a complex peptidomimetic inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) was synthesized. nih.gov While this synthesis did not directly use this compound, it employed a related building block, 2-bromo-1-methyl-4-nitrobenzene, which underwent a series of transformations to create a key part of the final inhibitor. nih.gov This highlights the general synthetic strategies where halogenated and functionalized benzene (B151609) rings are crucial for constructing complex bioactive molecules. The principles of this synthesis demonstrate how a compound like this compound could theoretically be used in similar multi-step synthetic pathways to generate novel peptidomimetic structures.
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuron structure and function. nih.gov Research into treatments often focuses on protecting neurons from damage and modulating the underlying pathological processes. nih.gov
While there is no direct evidence of this compound being used in neurodegenerative disease research, its potential lies in its utility as a scaffold for creating novel compounds to be tested in this area. For instance, various natural and synthetic compounds are being investigated for their neuroprotective effects. nih.govmdpi.com The synthesis of new derivatives from versatile starting materials is a key strategy in this field.
Role in Agrochemical Development
Advanced Materials Science Applications
The properties of this compound, including its rigid structure and the presence of polar functional groups, make it a candidate for use in the synthesis of advanced materials. These could include polymers, liquid crystals, or organic semiconductors. The cyano group, in particular, is known to influence the electronic and photophysical properties of organic molecules. While specific applications in materials science are still an emerging area of research, the compound's chemical nature suggests a potential for future exploration in this field.
Emerging Research Areas and Unexplored Potential
The full potential of this compound as a chemical intermediate is still being explored. Future research may uncover its utility in other areas of organic synthesis and medicinal chemistry. For example, it could be used as a starting material for the synthesis of novel heterocyclic compounds or as a fragment in fragment-based drug discovery campaigns. The reactivity of its functional groups allows for a wide range of chemical modifications, opening up possibilities for the creation of diverse molecular libraries for screening against various biological targets.
Applications in Supramolecular Chemistry
Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, presents a promising area for the application of this compound. d-nb.infobeilstein-journals.org The design of complex, organized structures relies on controlling these intermolecular forces. beilstein-journals.orgbeilstein-journals.org
The functional groups present on the this compound ring are well-suited to participate in various non-covalent interactions that are fundamental to supramolecular assembly:
Hydrogen Bonding: The nitrogen atom of the cyano group and the oxygen atoms of the ester group can act as hydrogen bond acceptors.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with Lewis bases.
π-π Stacking: The electron-deficient aromatic ring can participate in π-π stacking interactions with electron-rich aromatic systems.
These interaction capabilities make it a potentially valuable building block, or tecton, for the construction of larger, ordered supramolecular architectures such as co-crystals or liquid crystals. Furthermore, it could serve as a ligand in the synthesis of metal-organic frameworks (MOFs). In MOFs, the properties of the framework, including its selectivity for adsorbing specific molecules, are governed by the supramolecular interactions between the guest molecules and the functional groups of the organic ligands. d-nb.info For example, research on a calcium-based MOF demonstrated that C─H…N and C─H…O hydrogen bonds, along with interactions with the ligand's π-system, were responsible for the selective adsorption of certain gas molecules. d-nb.info The cyano and ester moieties of this compound could facilitate similar specific interactions within a framework structure.
Photochemical Reactions
The study of chemical reactions initiated by the absorption of light, known as photochemistry, is another area where this compound could be of significant interest. msu.edu The Grotthuss-Draper law states that light must be absorbed for a photochemical reaction to occur. msu.edu The aromatic system in this compound ensures absorption in the UV region of the electromagnetic spectrum.
While specific photochemical studies on this compound are not extensively documented, research on structurally related esters of 4-cyanobenzoic acid provides a strong basis for predicting its behavior. For instance, the irradiation of trans-2-phenylcyclohexyl 4-cyanobenzoate (B1228447) in methanol (B129727) leads to fragmentation into 1-phenylcyclohexene and 4-cyanobenzoic acid. researchgate.net This reaction proceeds through a mechanism that is distinct from the typical Norrish Type II reaction. researchgate.net
The proposed mechanism involves several key steps:
Intramolecular Electron Transfer: Upon excitation by UV light, an electron is transferred from the alcohol portion of the molecule to the cyanobenzoate moiety, creating a radical ion pair. researchgate.net
Intramolecular Proton Transfer: A proton is then transferred from the radical cation to the radical anion. This step is highly favorable due to the increased acidity of the benzylic hydrogen and the increased basicity of the carbonyl oxygen in the radical ion pair. researchgate.net
Cleavage: The resulting 1,4-biradical undergoes cleavage to yield the final products. researchgate.net
It is plausible that this compound could undergo analogous photochemical cleavage reactions. The presence of the two chlorine atoms on the benzene ring may influence the efficiency and pathway of such reactions by altering the energy levels of the excited states and the stability of any radical intermediates.
| Reactant | Proposed Photochemical Mechanism | Potential Products | Reference |
| trans-2-phenylcyclohexyl 4-cyanobenzoate | Intramolecular electron transfer, followed by proton transfer and cleavage of the resulting biradical. | 1-phenylcyclohexene, 4-cyanobenzoic acid | researchgate.net |
Environmental and Analytical Chemistry Research
In the field of analytical chemistry, this compound is classified as an analytical chemical or reagent. myskinrecipes.comgeno-chem.commyskinrecipes.com This suggests its primary use is within a laboratory setting, potentially as a reference standard for the calibration of analytical instruments or as a starting material in the synthesis of other analytical reagents.
The presence of chlorine atoms on the aromatic ring places this compound in the broad category of halogenated organic compounds. Such compounds are often of environmental interest due to their potential persistence and bioaccumulation. While no specific studies on the environmental fate or analysis of this compound were identified, its structure suggests it could be a target for environmental monitoring programs. Analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), likely coupled with mass spectrometry (MS), would be suitable for its detection and quantification in environmental matrices.
The related compound, Methyl 4-cyanobenzoate, is included in the EPA's Distributed Structure-Searchable Toxicity (DSSTox) database, which indicates an interest in its potential toxicity. nih.gov This suggests that halogenated derivatives like this compound could also be candidates for toxicological screening and environmental risk assessment.
Future Perspectives and Challenges in Research and Development
The unique combination of functional groups in this compound opens up several avenues for future research, though not without significant challenges.
Future Perspectives:
Materials Science: A primary direction for future work is in the synthesis of novel supramolecular materials. By systematically co-crystallizing this compound with various hydrogen or halogen bond donors and acceptors, new materials with tailored solid-state structures and properties (e.g., optical, electronic) could be created. Its use as a ligand in MOFs is a particularly appealing prospect for developing materials with applications in gas storage and separation. d-nb.info
Organic Synthesis: The photochemical lability of the ester group, inferred from related compounds, could be exploited. researchgate.net Future research could explore its use as a photocleavable protecting group in complex molecule synthesis, where the introduction and removal of the group are controlled by light.
Environmental Science: A thorough investigation into the environmental behavior of this compound is warranted. This includes studying its degradation pathways (photochemical and biological), its potential for bioaccumulation, and its ecotoxicological profile. Developing and validating specific analytical methods for its detection in air, water, and soil would be a crucial first step.
Challenges:
Lack of Foundational Data: The most significant challenge is the current scarcity of published research focused specifically on this compound. Comprehensive characterization of its fundamental chemical, physical, and photochemical properties is required before more advanced applications can be realized.
Synthetic Complexity: While the compound is commercially available, its incorporation into more complex systems like polymers or MOFs may present synthetic challenges. geno-chem.commyskinrecipes.com Optimizing reaction conditions to achieve high yields and purity will be critical.
Controlling Reactivity: In both supramolecular and photochemical applications, controlling the reactivity will be a key challenge. For materials design, preventing the formation of undesired polymorphs or disordered structures is essential. For photochemical applications, maximizing the quantum yield of the desired reaction while minimizing side reactions is a common hurdle. msu.edu
Q & A
Basic: What are the optimal synthetic conditions for Methyl 2,6-dichloro-4-cyanobenzoate?
Answer:
The compound is synthesized via trifluoroacetic anhydride (TFAA)-mediated dehydration of 4-carbamoyl-2,6-dichlorobenzoic acid methyl ester in pyridine. Key parameters include:
- Temperature : 0–20°C (maintained to control exothermic reactions).
- Reaction Time : 1 hour.
- Yield : 88% under optimized conditions .
Methodological Note : Ensure slow addition of TFAA to avoid side reactions. Purification typically involves column chromatography or recrystallization.
Basic: How can purity and structural integrity be validated for this compound?
Answer:
- Chromatography : Use HPLC with >95.0% purity thresholds (similar to methods for 4-methoxybenzamide in , which specifies >95.0% HPLC purity) .
- Spectroscopy :
- NMR : Look for resolved aromatic proton signals (e.g., δ 7.5–8.5 ppm for benzoate protons). Overlapping signals (e.g., C4 and C6 carbons) may require advanced techniques like 2D NMR (HSQC, HMBC) .
- IR : Confirm ester (C=O ~1700 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹) functional groups.
Advanced: How do electron-withdrawing substituents (Cl, CN) influence reactivity in nucleophilic substitution reactions?
Answer:
The 2,6-dichloro and 4-cyano groups create a highly electron-deficient aromatic ring, directing electrophilic attacks to specific positions. For example:
- Steric and Electronic Effects : Chlorine atoms at positions 2 and 6 hinder ortho/para substitutions, while the cyano group at position 4 enhances electrophilicity at the meta position.
- Reactivity Comparison : Compared to methyl 4-methoxybenzoate derivatives (), the electron-withdrawing groups in this compound reduce electron density, favoring SNAr (nucleophilic aromatic substitution) over ester hydrolysis .
Advanced: How can contradictory spectroscopic data (e.g., unresolved NMR signals) be resolved?
Answer:
- Challenge : Overlapping signals in NMR (e.g., C4 and C6 in ) due to symmetry or similar chemical environments.
- Solutions :
- Use deuterated solvents (e.g., DMSO-d6) to improve resolution.
- Apply variable-temperature NMR to reduce signal broadening.
- Employ high-field instruments (≥500 MHz) for enhanced sensitivity .
Advanced: What are the stability profiles of this compound under different storage conditions?
Answer:
- Storage Recommendations :
Advanced: What alternative synthetic routes exist for derivatives of this compound?
Answer:
- Esterification Alternatives :
- Use DCC/DMAP coupling for acid-ester conversions (as seen in for related benzoates) .
- Explore microwave-assisted synthesis to reduce reaction times.
- Functional Group Modifications :
- Replace the methyl ester with tert-butyl esters for improved solubility (refer to ’s tert-butyl aminobenzoate protocols) .
Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?
Answer:
- DFT Calculations : Optimize geometry using Gaussian or ORCA to study electron distribution and reactive sites.
- Docking Studies : Model interactions with enzymes (e.g., hydrolases) to predict hydrolysis rates.
- Reference Data : Compare with PubChem’s 3,5-dichloro-4-hydroxybenzoic acid () to validate computational results .
Advanced: What toxicological data are available for this compound?
Answer:
- EPA DSSTox : Refer to EPA’s database () for structure-activity relationships (SAR) and acute toxicity predictions.
- Handling Precautions : Use PPE (gloves, goggles) and fume hoods, as chlorinated aromatics may exhibit moderate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
